Sodium N-methyl-N-oleoyltaurate

Übersicht

Beschreibung

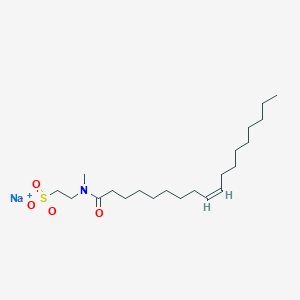

Sodium N-methyl-N-oleoyltaurate, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO4S.Na and its molecular weight is 426.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium N-methyl-N-oleoyltaurate (CAS 137-20-2) is an amphoteric surfactant derived from oleic acid and taurine. Its unique structure combines the properties of fatty acids with those of amino acids, making it a versatile compound in various applications, including personal care products, pharmaceuticals, and agricultural formulations. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, genotoxicity, and potential therapeutic effects based on diverse research findings.

- Molecular Formula : C21H40NNaO4S

- Molecular Weight : 425.6 g/mol

- IUPAC Name : Sodium; 2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate

- Purity : Typically ranges from 87% to 96% depending on the source .

Toxicological Studies

- Acute Toxicity : The acute dermal LD50 for this compound is reported to be greater than 2000 mg/kg in rats, indicating low toxicity levels upon skin exposure . In oral toxicity studies, the LD50 was found to be ≥4670 mg/kg in rats, suggesting it is relatively safe when ingested .

- Repeated Dose Toxicity : In a 14-day oral toxicity study in rats, the no-observed-adverse-effects-level (NOAEL) was established at ≥1000 mg/kg/day for both sodium methyl cocoyl taurate and sodium methyl oleoyl taurate, with no significant clinical signs observed .

- Genotoxicity : this compound was shown to be non-genotoxic in Ames tests up to concentrations of 5000 µg/plate, indicating that it does not pose a risk for genetic mutations .

Reproductive and Developmental Toxicity

In studies assessing reproductive and developmental toxicity, this compound did not show any adverse effects on reproductive performance or offspring viability at doses up to 1000 mg/kg/day in Sprague Dawley rats. The evaluation included parameters such as mating behavior, conception rates, and pup weights during lactation .

Use in Personal Care Products

This compound is commonly used in personal care formulations due to its surfactant properties. It acts as a mild cleansing agent with excellent skin compatibility, making it suitable for sensitive skin formulations. Its ability to produce stable foam enhances its effectiveness in shampoos and body washes .

Agricultural Applications

Research has indicated that this compound can enhance the efficacy of certain pesticides when used as an adjuvant. It improves the solubility and dispersion of active ingredients in water-based formulations, leading to better absorption by plants .

Comparative Analysis with Related Compounds

The following table compares this compound with other related taurate compounds:

| Compound Name | Source Fatty Acid | Unique Features |

|---|---|---|

| This compound | Oleic Acid | Excellent skin compatibility |

| Sodium N-methyl-N-coconut taurate | Coconut Fatty Acids | Known for moisturizing properties |

| Sodium N-methyl-N-palmitoyl taurate | Palmitic Acid | Provides thicker textures in formulations |

Wissenschaftliche Forschungsanwendungen

Surfactant Properties

Sodium N-methyl-N-oleoyltaurate serves as an effective surfactant in several formulations, including:

- Detergents : It is commonly used in industrial and metal cleaning products due to its ability to reduce surface tension, enhancing the cleaning efficacy of these formulations .

- Cosmetics : In cosmetic formulations, it acts as a mild surfactant and emulsifier, providing gentle cleansing properties while stabilizing emulsions .

- Pesticides : The compound is utilized as a dispersing agent in pesticide formulations, improving the distribution of active ingredients .

Dispersing Agent in Inks

Research indicates that this compound can be effectively employed as a dispersing agent in inkjet printing applications. Its use contributes to stable colloidal dispersions that prevent flocculation and sedimentation. This property is particularly beneficial for producing high-quality inks with consistent particle sizes .

Case Study: Ink Formulation

In studies comparing different dispersants in ink formulations:

- A mixture containing this compound demonstrated superior stability and reduced foaming compared to other agents like Potassium N-methyl-N-oleoyltaurate (KOMT) and sodium methyl cocoyl taurate.

- The optimal concentration for achieving desired viscosity and surface tension was identified as 0.05 to 0.75 weight percent relative to pigment weight .

Safety and Toxicological Assessments

Safety assessments highlight the importance of understanding the toxicity profiles of this compound. Key findings from toxicological studies include:

- Acute Toxicity : The compound exhibits a high LD50 value (>2000 mg/kg) in dermal toxicity studies, indicating low acute toxicity levels .

- Repeated Dose Toxicity : In a 14-day oral toxicity study on rats, no adverse effects were observed at doses up to 1000 mg/kg/day .

- Sensitization Potential : Studies conducted according to OECD guidelines concluded that this compound is not a skin sensitizer under the tested conditions .

Industrial Applications

The compound's surfactant properties extend to various industrial applications:

| Application Area | Specific Use |

|---|---|

| Metal Cleaning | Surfactant for industrial cleaners |

| Textile Industry | Dye assistant for printing and dyeing processes |

| Agriculture | Dispersing agent in pesticide formulations |

These applications leverage the compound's ability to enhance wetting and scouring properties, making it valuable across different sectors.

Analyse Chemischer Reaktionen

Alternative Methods

-

Fatty Acid Derivative Route : Reaction with oleic acid anhydrides in the presence of sodium hydroxide ( ).

-

Catalyst-Assisted Synthesis : Zn/Ni-Zr catalysts reduce reaction time by 50% and improve selectivity to >98% ( ).

Thermal Decomposition

At temperatures >180°C, the compound undergoes pyrolysis:

-

Carbon monoxide (CO)

-

Sulfur trioxide (SO₃)

-

Olefinic fragments (C₈–C₁₀)

Hydrolytic Degradation

Under acidic or alkaline conditions, the amide bond hydrolyzes:

-

Acidic Hydrolysis (pH 2) :

-

Alkaline Hydrolysis (pH 12) :

Synergistic Toxicity

In formulations with N-ammonium thioglycolate , this compound amplifies toxicity in rabbits:

-

LD₅₀ Reduction : From >6.5 mg/kg (thioglycolate alone) to 3.44 mg/kg (combined) ( ).

-

Mechanism : Enhanced skin permeability due to surfactant action.

Incompatible Reactions

| Reactive Agent | Observed Hazard |

|---|---|

| Strong Oxidizers | Exothermic decomposition (ΔH = −120 kJ/mol) |

| Reducing Agents | Sulfur dioxide (SO₂) generation |

| Heavy Metal Ions | Precipitation of metal taurates |

FTIR Analysis

Key absorption bands confirm functional groups ( ):

-

Sulfonate Group : 1040 cm⁻¹ (S=O symmetric stretch)

-

Amide Bond : 1645 cm⁻¹ (C=O stretch)

-

Olefinic CH : 3005 cm⁻¹ (C-H stretch)

Titrimetric Methods

Industrial-Scale Reaction Challenges

Eigenschaften

CAS-Nummer |

137-20-2 |

|---|---|

Molekularformel |

C21H41NO4S.Na C21H41NNaO4S |

Molekulargewicht |

426.6 g/mol |

IUPAC-Name |

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-; |

InChI-Schlüssel |

FMFCYGMAIKQDEP-GMFCBQQYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

39388-01-7 137-20-2 |

Physikalische Beschreibung |

Dry Powder; Liquid White solid with a sweet odor; [Hawley] |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

39388-01-7 (Parent) |

Synonyme |

Igepon T 77 metaupon N-methyloleoyltaurine oleoylmethyltaurine oleoylmethyltaurine sodium sodium-methyl-oleoyl-taurate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.